![molecular formula C17H17ClN2O3 B14607743 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate CAS No. 58586-50-8](/img/structure/B14607743.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and materials science. This particular compound features an ethoxy group attached to a phenyl ring, which is further connected to another phenyl ring via a diazenyl linkage, and a 3-chloropropanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-hydroxyphenyl 3-chloropropanoate under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, affecting their function. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate
- 4-[(E)-(4-Octyloxyphenyl)diazenyl]phenyl 3-chloropropanoate
- 4-[(E)-(4-Phenyldiazenyl)phenyl]diazenyl]phenol
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interaction with biological targets. This structural feature may enhance its solubility and stability compared to similar compounds, making it a valuable compound for various applications.
Propiedades
Número CAS |
58586-50-8 |
|---|---|
Fórmula molecular |
C17H17ClN2O3 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] 3-chloropropanoate |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-22-15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)23-17(21)11-12-18/h3-10H,2,11-12H2,1H3 |
Clave InChI |
BOLAWCRUKJCWSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
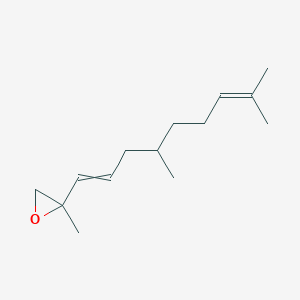
![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

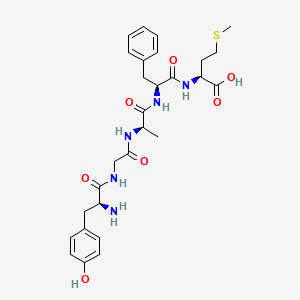
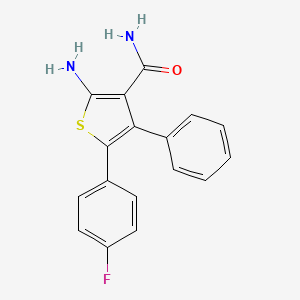
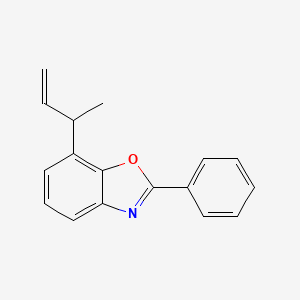
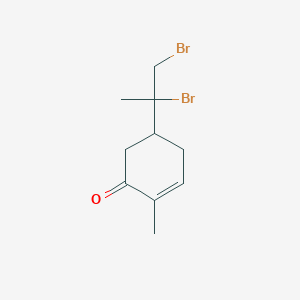
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)

![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)

